
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with methoxyamine to form 4-chloro-6-methoxy-1,3,5-triazine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.
Comparaison Avec Des Composés Similaires
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide can be compared with other triazine derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
Chlorsulfuron: A herbicide with a similar triazine core but different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propriétés
Formule moléculaire |
C6H8ClN5O2 |
|---|---|
Poids moléculaire |
217.61 g/mol |
Nom IUPAC |
N'-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C6H8ClN5O2/c1-3(8)12-14-6-10-4(7)9-5(11-6)13-2/h1-2H3,(H2,8,12) |
Clé InChI |
WZOHNTBJUHGAKQ-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\OC1=NC(=NC(=N1)OC)Cl)/N |
SMILES canonique |
CC(=NOC1=NC(=NC(=N1)OC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


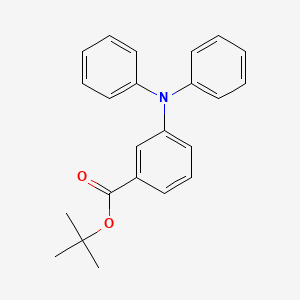
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
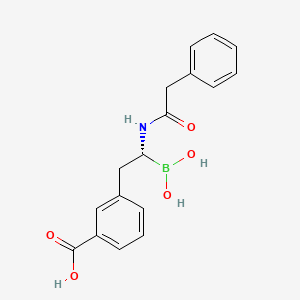


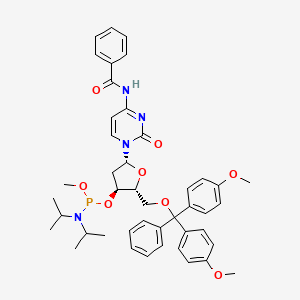
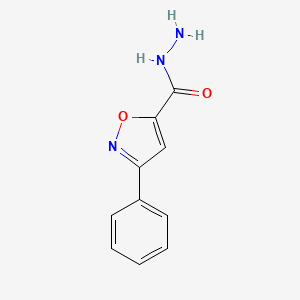
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)

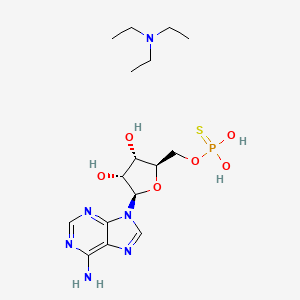

![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
